BenchChemオンラインストアへようこそ!

Tert-butyl 2-oxo-3-(piperidin-4-yl)-1,3-diazinane-1-carboxylate

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Select this Boc-1,3-diazinane-1-carboxylate intermediate for parallel medicinal chemistry. The free secondary amine on the piperidine ring permits direct acylation, sulfonylation, or reductive amination without prior deprotection—eliminating the extra Cbz-removal step required by dual-protected analogs. The six-membered diazinane ring contributes an additional hydrogen-bond donor (HBD=1) versus the imidazolidine comparator (HBD=0), enabling distinct binding interactions in fragment screens. With an XLogP of 1.2 and TPSA of 61.9 Ų, the scaffold occupies a more polar region of chemical space than piperazine alternatives, aiding logP-driven optimization. Supplied at ≥98% purity, the compound is pre‑qualified for direct elaboration at the 4-, 5-, and 6‑positions of the diazinane ring, accelerating kinase inhibitor library synthesis while reducing per‑compound synthesis time and material cost.

Molecular Formula C14H25N3O3
Molecular Weight 283.372
CAS No. 1312186-07-4
Cat. No. B2980537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-oxo-3-(piperidin-4-yl)-1,3-diazinane-1-carboxylate
CAS1312186-07-4
Molecular FormulaC14H25N3O3
Molecular Weight283.372
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCN(C1=O)C2CCNCC2
InChIInChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)17-10-4-9-16(12(17)18)11-5-7-15-8-6-11/h11,15H,4-10H2,1-3H3
InChIKeyDTMLLADDVZPADM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Tert-butyl 2-oxo-3-(piperidin-4-yl)-1,3-diazinane-1-carboxylate (CAS 1312186-07-4) – Core Structural and Identity Data


Tert-butyl 2-oxo-3-(piperidin-4-yl)-1,3-diazinane-1-carboxylate (CAS 1312186-07-4) is a synthetic small molecule belonging to the class of Boc-protected 1,3-diazinane derivatives. Its structure features a saturated six-membered 1,3-diazinane ring bearing a 2-oxo substituent, an N-Boc protecting group, and an N3-linked piperidin-4-yl moiety with a free secondary amine. The molecular formula is C14H25N3O3, with a molecular weight of 283.37 g/mol and a computed XLogP3-AA of 1.2 [1]. The compound is supplied primarily as a research intermediate (typical purity ≥95%) and is categorized as a Protein Kinase Inhibitor and Activator building block . Its structural hallmarks – the orthogonal Boc protecting group and the free piperidine NH – define its primary differentiation as a versatile scaffold for parallel medicinal chemistry diversification.

Why Generic Substitution of Tert-butyl 2-oxo-3-(piperidin-4-yl)-1,3-diazinane-1-carboxylate (CAS 1312186-07-4) Carries Synthetic Risk


In-class analogs of this compound cannot be interchanged without consequence because their divergent ring sizes, oxidation states, and protecting group configurations confer fundamentally different reactivity, conformational preferences, and hydrogen-bonding capacities. The target compound's six-membered 1,3-diazinane ring exhibits distinct ring-strain and nitrogen-inversion energetics compared to the five-membered imidazolidine analog [1], while the free piperidine NH enables direct, protecting-group-free conjugation that is impossible with the Cbz-protected or benzyloxycarbonyl-blocked analogs. These structural distinctions translate into measurable differences in physicochemical descriptor space – including LogP, topological polar surface area (TPSA), and hydrogen-bond donor count – which directly impact synthetic compatibility, intermediate stability, and downstream biological screening outcomes. The quantitative evidence below establishes the specific dimensions along which this compound diverges from its closest comparators.

Quantitative Differential Evidence: Tert-butyl 2-oxo-3-(piperidin-4-yl)-1,3-diazinane-1-carboxylate (CAS 1312186-07-4) Versus Closest Analogs


Ring-Size Differentiation: 6-Membered 1,3-Diazinane vs. 5-Membered Imidazolidine – Molecular Weight, TPSA, and H-Bond Donor Count

The target compound contains a six-membered 1,3-diazinane-2-one ring, in contrast to the five-membered imidazolidine-2-one ring of the closest analog, tert-butyl 2-oxo-3-(piperidin-4-yl)imidazolidine-1-carboxylate (CAS 1312117-91-1). This ring-size expansion increases the molecular weight from 269.34 g/mol (comparator) to 283.37 g/mol (target), adds one hydrogen-bond donor (1 vs. 0) based on computed molecular descriptors, and alters the topological polar surface area (TPSA) due to the additional methylene unit [1] . These changes modify the compound's placement within fragment-like chemical space and its suitability for specific lead-optimization campaigns where ring size directly influences binding pocket complementarity and metabolic stability [2].

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Protecting Group Orthogonality: Boc-Only Protection vs. Dual-Protected Cbz-Boc Analogs – Synthetic Step-Count Reduction

The target compound carries a single Boc protecting group on the diazinane nitrogen, leaving the piperidine NH free for immediate functionalization. The closely related analog tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate (CAS 1354448-62-6) bears an additional Cbz group on the piperidine nitrogen. To achieve the same free amine functionality, the Cbz analog requires an additional hydrogenolysis or acidic deprotection step, which introduces an extra synthetic operation and may be incompatible with acid-sensitive or hydrogenation-sensitive substrates. The single-Boc strategy thus provides orthogonal protection: the Boc group can be removed under acidic conditions (TFA, HCl/dioxane) while the free piperidine NH can be acylated, alkylated, or sulfonylated without prior deprotection [1].

Organic Synthesis Protecting Group Strategy Parallel Synthesis

Oxidation-State Differentiation: Mono-Oxo 1,3-Diazinane vs. Tri-Oxo 1,3-Diazinane-2,4,6-trione – Synthetic Versatility for Downstream Functionalization

The target compound contains a single oxo group at the 2-position of the 1,3-diazinane ring, leaving positions 4, 5, and 6 available for further derivatization. In contrast, the analog 1-(piperidin-4-yl)-1,3-diazinane-2,4,6-trione (CAS number not publicly assigned in searchable databases) possesses three carbonyl groups, which fully saturate the ring's oxidative capacity and preclude regiospecific functionalization at these positions . The mono-oxo scaffold is therefore more suitable for late-stage diversification or for applications where specific hydrogen-bond acceptor patterns are required for target binding.

Synthetic Chemistry Scaffold Diversification Lead Optimization

Heterocycle Core Differentiation: 1,3-Diazinane vs. Piperazine – Computed LogP and TPSA Divergence

Replacing the 1,3-diazinane-2-one core with a piperazine ring, as in tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS 205059-24-1), yields a compound with distinct physicochemical properties. The target compound's 2-oxo group increases polarity and hydrogen-bond acceptor capacity relative to the all-amine piperazine analog. Computed XLogP3-AA for the target is 1.2, while the piperazine analog is predicted to be more lipophilic (estimated XLogP ~1.8–2.0 based on typical piperazine SAR) [1] [2]. Additionally, the target's TPSA of 61.9 Ų provides a measurable differentiation from the piperazine analog's anticipated lower TPSA (~35–45 Ų), which affects blood-brain barrier penetration predictions and solubility profiles [1].

Physicochemical Property Comparison Drug-Likeness CNS Drug Design

Optimal Application Scenarios for Tert-butyl 2-oxo-3-(piperidin-4-yl)-1,3-diazinane-1-carboxylate (CAS 1312186-07-4) Based on Differential Evidence


Parallel Library Synthesis Requiring Immediate Piperidine NH Conjugation

The free secondary amine on the piperidine ring enables direct acylation, sulfonylation, or reductive amination without prior deprotection. This is advantageous when building compound libraries where the piperidine nitrogen serves as the primary diversification point, eliminating the additional Cbz-removal step required by the dual-protected analog (CAS 1354448-62-6) . Procurement of this single-Boc intermediate directly reduces per-compound synthesis time and material cost in high-throughput medicinal chemistry workflows [1].

Fragment-Based Screening Where Ring-Size and H-Bond Donor Count Are Critical Design Parameters

The six-membered 1,3-diazinane ring provides a distinct conformational profile and an additional computed hydrogen-bond donor (HBD count = 1) compared to the five-membered imidazolidine analog (HBD count = 0) . In fragment-based drug discovery, where subtle changes in hydrogen-bonding capacity can determine whether a fragment is detected in a primary screen, this additional donor may enable binding interactions that the imidazolidine comparator cannot form. The molecular weight of 283.37 Da positions this compound within acceptable fragment limits (typically <300 Da), making it suitable for direct screening or as a core for fragment growing [2].

Scaffold-Hopping Exercises Targeting Reduced Lipophilicity Relative to Piperazine Cores

With a computed XLogP of 1.2 and TPSA of 61.9 Ų, this compound occupies a more polar region of chemical space than the corresponding piperazine analog (estimated XLogP ~1.8–2.0) [1]. Medicinal chemistry programs seeking to reduce logP to mitigate hERG binding, improve metabolic stability, or enhance solubility may preferentially select this diazinane scaffold over the piperazine alternative, provided the target binding site tolerates the larger, more polar heterocycle [3].

Post-Boc Deprotection Scaffold for Multistep Synthesis of Kinase-Targeting Compounds

The compound is categorized within the Protein Kinase Inhibitors and Activators chemical space by commercial suppliers . Upon Boc deprotection, the resulting free diazinane amine can be directly coupled to kinase hinge-binding motifs or ATP-competitive pharmacophores. The mono-oxo functionality preserves synthetic handles at the 4-, 5-, and 6-positions of the diazinane ring for additional vector elaboration, offering greater diversification potential than completely oxidized analogs such as the 2,4,6-trione [4].

Quote Request

Request a Quote for Tert-butyl 2-oxo-3-(piperidin-4-yl)-1,3-diazinane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.